molecular formula C26H18Se2 B14250481 1,8-Bis(phenylselanyl)anthracene CAS No. 515159-05-4

1,8-Bis(phenylselanyl)anthracene

Cat. No.: B14250481
CAS No.: 515159-05-4
M. Wt: 488.4 g/mol
InChI Key: MLJVHDGHDWBKNL-UHFFFAOYSA-N
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Description

1,8-Bis(phenylselanyl)anthracene is an anthracene derivative substituted with phenylselanyl (-SePh) groups at the 1,8-positions. For instance, studies on 1,8-bis(arylselanyl)anthracenes reveal hypervalent interactions, such as linear alignments of C–Se···O···Se–C atoms, which stabilize unique electronic configurations . Anthracene derivatives are widely employed in materials science and sensing, and the phenylselanyl substituents could enhance redox activity or enable chalcogen bonding in applications like organic electronics or chemosensors .

Properties

CAS No.

515159-05-4

Molecular Formula

C26H18Se2

Molecular Weight

488.4 g/mol

IUPAC Name

1,8-bis(phenylselanyl)anthracene

InChI

InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H

InChI Key

MLJVHDGHDWBKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.

Chemical Reactions Analysis

1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,8-Bis(phenylselanyl)anthracene with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .

Scientific Research Applications

1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of 1,8-Disubstituted Anthracene Derivatives

Compound Substituent Synthesis Method Rotational Freedom Electronic Effects Key Applications References
1,8-Bis(phenylselanyl)anthracene -SePh Not specified (inferred) Possibly restricted (due to Se) Electron-withdrawing (Se), hypervalent interactions Potential in materials, sensors
1,8-Bis(phenylethynyl)anthracene -C≡CPh Kumada cross-coupling Co-directional rotation (gas phase) Conjugation with anthracene π-system Supramolecular assemblies, photochemistry
1,8-Bis(diphenylphosphino)anthracene -PPh2 Nucleophilic substitution Restricted (bulky groups) Electron-donating (P), enhances catalytic activity Catalysis (pincer complexes)
1,8-Bis(dimesitylboryl)anthracene -B(Mes)2 Boron substitution Planar structure π-system perturbation via B p-orbital Anion binding, sensing

Key Findings:

  • Rotational Flexibility : Ethynyl derivatives (e.g., 1,8-BPEA) exhibit co-directional rotation in the gas phase, while trimethylsilyl-ethynyl analogs (1,8-BTMSA) show unrestricted rotation . Selenium’s larger atomic size likely imposes greater steric hindrance, restricting rotation in 1,8-bis(phenylselanyl)anthracene.
  • Electronic Effects: Phosphino groups (-PPh₂) donate electron density, enabling catalytic activity in acceptorless dehydrogenation (CAD) of alcohols . In contrast, boron substituents (-B(Mes)₂) perturb the anthracene π-system via conjugation with vacant p-orbitals, enabling anion sensing . Selenium’s electronegativity and hypervalent interactions may introduce unique electronic perturbations .
  • Supramolecular Applications: Pyridylethynyl derivatives form halogen-bonded supramolecular boxes , while boryl derivatives enable anion recognition .

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